molecular formula C14H14N6O2 B2900712 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034386-57-5

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No. B2900712
CAS RN: 2034386-57-5
M. Wt: 298.306
InChI Key: RUJXFOWAEIWJDD-UHFFFAOYSA-N
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Description

“N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes an oxadiazole ring, another type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including its molecular structure and the specific conditions under which it’s subjected. Pyrazole compounds are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could impact its solubility, stability, and reactivity .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other pyrazole and oxadiazole compounds, it could potentially act as an inhibitor or activator of its target proteins, leading to changes in their function .

Biochemical Pathways

Pyrazole and oxadiazole derivatives have been found to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and immune response .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role as an inhibitor or activator of certain proteins, it could potentially alter cellular functions such as cell growth, cell cycle progression, or apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. Additionally, the presence of other molecules could either compete with the compound for its target or alter the target’s conformation, affecting the compound’s efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, due to the biological activities of many pyrazole derivatives .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-9-10(7-17-20)13-18-12(22-19-13)8-16-14(21)11-5-3-4-6-15-11/h3-7,9H,2,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJXFOWAEIWJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

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